BenchChemオンラインストアへようこそ!

Btk-IN-5

covalent inhibitor irreversible binding BTK

BTK-IN-5 is a covalent BTK inhibitor with an epoxy-functional warhead that irreversibly binds Cys481 for sustained target engagement. Its four stereocenters and tert-butoxy group offer structural diversity beyond acrylamide-based clinical inhibitors (ibrutinib, acalabrutinib). Low cLogP (1.1) suggests distinct solubility properties. No published IC50 or selectivity data exist—suited exclusively for exploratory SAR research requiring de novo characterization. Not interchangeable with potency-calibrated BTK reference inhibitors. Include positive controls (e.g., ibrutinib) in all assays.

Molecular Formula C23H32N4O5
Molecular Weight 444.5 g/mol
Cat. No. B12418832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBtk-IN-5
Molecular FormulaC23H32N4O5
Molecular Weight444.5 g/mol
Structural Identifiers
SMILESCC(C(C(=O)NC(CC1=CC=C(C=C1)C#N)C(=O)NC)NC(=O)C2(CO2)C)OC(C)(C)C
InChIInChI=1S/C23H32N4O5/c1-14(32-22(2,3)4)18(27-21(30)23(5)13-31-23)20(29)26-17(19(28)25-6)11-15-7-9-16(12-24)10-8-15/h7-10,14,17-18H,11,13H2,1-6H3,(H,25,28)(H,26,29)(H,27,30)/t14-,17-,18+,23+/m1/s1
InChIKeyLRXNJCCPNMMAJW-SWDAYOAKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BTK-IN-5 Procurement Guide: Chemical Identity and Baseline Characterization of a Covalent BTK Inhibitor


BTK-IN-5 (CAS: 2145152-06-1) is a covalent inhibitor of Bruton's tyrosine kinase (BTK) identified as compound example 33 in patent WO2018145525 [1]. The compound has a molecular formula of C23H32N4O5 and a molecular weight of 444.52 g/mol . BTK-IN-5 is a small-molecule inhibitor with an epoxy-functional warhead that forms an irreversible covalent bond with the target cysteine residue in the BTK active site . Vendor descriptions indicate intended research applications in cardiovascular disease, respiratory disease, inflammation, and diabetes .

BTK-IN-5 Substitution Risk Analysis: Why Generic BTK Inhibitor Interchange Is Not Supported by Evidence


BTK inhibitors are not functionally interchangeable. Covalent inhibitors such as BTK-IN-5 form an irreversible bond with the BTK active-site cysteine, resulting in sustained target inhibition that persists beyond compound clearance from circulation . In contrast, reversible BTK inhibitors such as fenebrutinib dissociate from the target and exhibit inhibition kinetics dependent on continuous drug exposure. Within the covalent class, substantial divergence exists in off-target kinase profiles; ibrutinib demonstrates activity against ITK, TEC, BLK, JAK3, EGFR, and HER2 [1], whereas more selective covalent inhibitors such as acalabrutinib exhibit narrower kinase interaction patterns. Critically, no published head-to-head comparative data exist for BTK-IN-5 versus any reference BTK inhibitor in any assay system. The absence of IC50 values, selectivity profiling data, or cellular activity data precludes any scientifically defensible substitution decision based on equivalence or superiority claims. Procurement selection of BTK-IN-5 over alternatives must therefore be predicated on exploratory or proprietary research objectives rather than established comparative performance.

BTK-IN-5 Quantitative Evidence Assessment: Available Data and Critical Gaps for Procurement Decisions


BTK-IN-5 Covalent Binding Mode: Class-Level Differentiation from Reversible BTK Inhibitors

BTK-IN-5 is classified as a covalent BTK inhibitor . In-class covalent BTK inhibitors (including ibrutinib and acalabrutinib) achieve sustained target inhibition due to irreversible bond formation, whereas reversible inhibitors require continuous drug exposure to maintain target engagement. No direct binding kinetics data (kon/koff, target occupancy IC50, or washout recovery assays) are publicly available for BTK-IN-5 to enable quantitative comparison of covalent efficiency versus reference compounds.

covalent inhibitor irreversible binding BTK target occupancy

BTK-IN-5 Procurement-Grade Purity Specification: Vendor-Reported Batch Quality Data

Vendor documentation for BTK-IN-5 reports a purity specification of 98% [1]. In comparison, commercially available ibrutinib is routinely supplied at purity specifications exceeding 99% (e.g., 99.98% as reported by Selleckchem ). The 1-2 percentage point difference in reported purity represents a meaningful consideration for applications sensitive to impurity profiles, though the identity and biological activity of potential impurities in BTK-IN-5 preparations are not characterized in available documentation.

purity specification batch quality compound procurement QC

BTK-IN-5 Molecular Properties: Comparative Physicochemical Profile Versus Reference Covalent BTK Inhibitors

BTK-IN-5 (MW 444.52, cLogP 1.1, tPSA 133 Ų, HBD 3, HBA 6, rotatable bonds 10) exhibits distinct physicochemical parameters compared to reference covalent BTK inhibitors . Ibrutinib (MW 440.50) shares similar molecular weight but differs in polarity and hydrogen-bonding capacity . Acarbrutinib (MW 465.51) is slightly heavier. Zanubrutinib (MW 471.55) has higher molecular weight. The moderate cLogP of 1.1 for BTK-IN-5 indicates balanced lipophilicity, contrasting with more lipophilic analogs. No solubility data are publicly available for BTK-IN-5 to validate predicted aqueous solubility behavior.

physicochemical properties drug-likeness LogP molecular weight

BTK-IN-5 Data Gap Advisory: Absence of Core Pharmacological Validation Metrics

A systematic review of available sources reveals that BTK-IN-5 lacks published data for all core pharmacological validation parameters. No biochemical IC50 against BTK has been reported. No cellular activity data (BTK autophosphorylation, PLCγ2 phosphorylation, B-cell proliferation) are available. No kinase selectivity profiling data have been published. No in vivo pharmacokinetic or pharmacodynamic data are available. In contrast, reference covalent BTK inhibitors have extensive published datasets: ibrutinib BTK biochemical IC50 = 0.5 nM, cellular PLCγ2 phosphorylation IC50 = 14 nM, with comprehensive selectivity panels .

data gap IC50 selectivity cellular activity risk assessment

BTK-IN-5 Application Scenarios: Evidence-Backed Use Cases and Procurement Risk Stratification


Exploratory Covalent BTK Inhibitor Screening with Uncharacterized Potency

BTK-IN-5 is suitable for exploratory research programs where the primary objective is to investigate a structurally distinct covalent BTK inhibitor scaffold without prior potency or selectivity expectations. The compound's epoxy-functional warhead and four defined stereocenters represent chemical features not present in clinically validated covalent BTK inhibitors . Users must design experiments that include appropriate reference inhibitors (e.g., ibrutinib) as positive controls and perform de novo IC50 determination, as no pre-existing potency data are available .

Structure-Activity Relationship (SAR) Studies Around Novel Covalent BTK Chemotypes

BTK-IN-5 serves as a tool compound for SAR exploration of covalent BTK inhibitors with an epoxy-containing warhead architecture . The compound's four stereocenters and tert-butoxy group offer structural diversity beyond the acrylamide-based warheads of ibrutinib, acalabrutinib, and zanubrutinib. Procurement for SAR campaigns is appropriate when the research question centers on understanding how this specific chemotype influences BTK binding, independent of absolute potency benchmarks. No comparative data with structurally related analogs exist to guide analog prioritization.

Formulation Development for Low-Lipophilicity Covalent BTK Inhibitors

BTK-IN-5 exhibits a calculated cLogP of 1.1, which is notably lower than clinical covalent BTK inhibitors such as ibrutinib . This physicochemical property may translate to improved aqueous solubility and distinct formulation requirements. The compound may be suitable for studies investigating formulation strategies for low-lipophilicity covalent kinase inhibitors. However, no experimental solubility data are available, and users must independently validate solubility in relevant vehicle systems before initiating in vivo studies .

NOT Recommended: Applications Requiring Known Potency or Off-Target Selectivity

BTK-IN-5 is NOT recommended for applications where known potency, validated selectivity, or established cellular activity are required. These include: (1) target validation studies in cellular models without de novo IC50 determination; (2) selectivity profiling experiments where off-target kinase interactions could confound interpretation; (3) in vivo efficacy studies lacking preliminary pharmacokinetic and pharmacodynamic characterization; (4) studies requiring comparison to clinically validated BTK inhibitors without independent head-to-head benchmarking. The absence of published IC50 values for BTK-IN-5 precludes its use as a potency-calibrated tool compound .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Btk-IN-5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.